molecular formula C23H17BrFN3O3 B11141135 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol

2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol

Cat. No.: B11141135
M. Wt: 482.3 g/mol
InChI Key: DFQPFDFCCSMLBE-UHFFFAOYSA-N
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Description

2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-fluorobenzyl)oxy]phenol is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-fluorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as 2-bromophenol, the pyrimidine ring is constructed through a series of condensation reactions.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.

    Attachment of the fluorobenzyl group: This step involves the use of fluorobenzyl halides in a nucleophilic aromatic substitution reaction.

    Final coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For improved efficiency and scalability.

    Purification techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-fluorobenzyl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-fluorobenzyl)oxy]phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: Potential use in the development of organic semiconductors or as a building block for advanced materials.

    Industry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibiting enzyme activity.

    Interact with receptors: Modulating signal transduction pathways.

    Form complexes: With other molecules, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-bromophenol
  • 2-amino-5-bromopyridine
  • 2-amino-5-bromopyrimidine

Uniqueness

2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-fluorobenzyl)oxy]phenol is unique due to its specific combination of functional groups and halogen substituents, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C23H17BrFN3O3

Molecular Weight

482.3 g/mol

IUPAC Name

2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C23H17BrFN3O3/c24-17-6-2-4-8-20(17)31-21-12-27-23(26)28-22(21)16-10-9-15(11-19(16)29)30-13-14-5-1-3-7-18(14)25/h1-12,29H,13H2,(H2,26,27,28)

InChI Key

DFQPFDFCCSMLBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC=C4Br)N)O)F

Origin of Product

United States

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